molecular formula C8H8BrClFNO2 B2607767 Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride CAS No. 1803567-02-3

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride

Cat. No.: B2607767
CAS No.: 1803567-02-3
M. Wt: 284.51
InChI Key: NKAAVNNPIUVHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is a chemical intermediate offered for research purposes. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a multifunctional benzoate derivative, this compound serves as a valuable synthetic building block in medicinal chemistry and drug discovery research. The presence of bromo and amino functional groups on the aromatic ring makes it a versatile precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, and for further functionalization through nucleophilic substitution or diazotization reactions . The specific molecular formula and weight for the hydrochloride salt should be confirmed with the supplier, though the base compound Methyl 2-amino-4-bromo-5-fluorobenzoate has a molecular formula of C 8 H 7 BrFNO 2 and a molecular weight of 248.05 g/mol . Research Applications: • Pharmaceutical Intermediate: This compound is utilized in the synthesis of more complex molecules for pharmaceutical research . • Agrochemical Research: Serves as a key intermediate in the development of compounds for agrochemical studies. • Material Science: Can be used in the creation of organic materials and ligands for catalysis. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for comprehensive hazard and handling instructions. Based on the related base compound, potential hazards may include skin and eye irritation and toxicity if swallowed . Precautions include using personal protective equipment and working in a well-ventilated area. Storage: Store in a dark place, sealed in a dry container, and under an inert atmosphere at room temperature to maintain stability . Please note that the information provided is based on the closely related base compound and patents. Researchers are advised to verify all specifications, including structure, CAS number, and physicochemical properties, for the specific hydrochloride salt directly with the supplier.

Properties

IUPAC Name

methyl 2-amino-4-bromo-5-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2.ClH/c1-13-8(12)4-2-6(10)5(9)3-7(4)11;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAAVNNPIUVHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803567-02-3
Record name methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is primarily based on its ability to interact with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Halogen Effects: Bromine at the 4-position in the target compound enhances electrophilic substitution reactivity compared to chlorine or fluorine analogs (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) .
  • Amino Group Placement: The 2-amino group facilitates hydrogen bonding and coordination in metal-catalyzed reactions, unlike analogs with amino groups at the 4- or 5-positions (e.g., Methyl 4-amino-3-bromo-5-fluorobenzoate) .
  • Ester vs. Acid: The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid derivative (2-Amino-4-bromo-5-fluorobenzoic acid), which is more polar and prone to crystallization .

Physicochemical Properties

  • Collision Cross-Section (CCS): The target compound’s CCS values (144.7 Ų for [M+H]⁺) suggest a compact structure compared to bulkier analogs like Ethyl 2-amino-5-fluorobenzoate, where the ethyl group increases steric hindrance .

Biological Activity

Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈BrFNO₂·HCl and a molecular weight of approximately 248.05 g/mol. The compound features a benzoate structure with amino, bromo, and fluorine substituents, which enhance its reactivity and potential biological activity. The presence of halogens (bromine and fluorine) contributes to its unique chemical behavior, making it an attractive subject for research in various therapeutic areas.

The mechanism of action for this compound primarily involves interactions with biological molecules through its functional groups. The amino group can form hydrogen bonds, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions may modulate the activity of enzymes and receptors, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.125 µg/mL
Compound BK. pneumoniae0.03 µg/mL
Compound CP. aeruginosa0.125 µg/mL

Anticancer Activity

Certain studies have highlighted the anticancer properties of this compound class. For example, anthranilic acid derivatives have been identified as effective agents in reducing the growth of pancreatic cancer cells when used alone or in combination with other treatments . The mechanism involves inhibition of specific protein interactions that are crucial for cancer cell proliferation.

Case Study: Anthranilic Acid Derivatives

In a study assessing the efficacy of anthranilic acid derivatives, it was found that specific compounds significantly inhibited the growth of cancer cells by targeting the far upstream binding protein 1 (FUBP1). This inhibition led to decreased expression of oncogenes such as c-Myc and increased expression of tumor suppressor genes like p21 .

Structural Comparisons

This compound shares structural similarities with other compounds known for their biological activities. For instance, compounds with similar halogenated aromatic structures often exhibit enhanced biological properties due to their ability to interact favorably with biological targets.

Q & A

Q. What are the key synthetic routes for Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride, and how can intermediates be validated?

  • Methodological Answer : Synthesis typically involves sequential halogenation, esterification, and amination. For example, bromination/fluorination of a benzoate precursor followed by reaction with methylamine under acidic conditions to form the hydrochloride salt. Critical intermediates (e.g., 2-amino-4-bromo-5-fluorobenzoic acid) should be validated via HPLC (≥95% purity) and NMR (¹H/¹³C for functional group confirmation). Reaction progress can be monitored using TLC (silica gel, ethyl acetate/hexane mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.5 ppm, broad), and methyl ester (δ ~3.9 ppm).
  • ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), aromatic carbons, and Br/F substituent effects.
  • IR : Stretching bands for ester C=O (~1720 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to C₈H₆BrFNO₂·HCl (exact mass calculated via high-resolution MS). Cross-validate with reference spectra from analogous compounds (e.g., ’s methyl ester derivatives) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility can be tested in DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λmax for quantification). Stability studies (e.g., 25°C vs. 40°C) should include HPLC-UV to track degradation products (e.g., hydrolysis of the ester group). Store at 2–8°C in anhydrous conditions to prevent deliquescence, as suggested for structurally similar hydrochlorides ( ) .

Advanced Research Questions

Q. How can reaction conditions (catalyst, solvent, temperature) be optimized to maximize yield and minimize by-products?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., 1,4-dioxane vs. THF), catalyst loading (e.g., Pd for cross-coupling), and temperature. For example, applied DoE to optimize hydrogel drug delivery, which can be adapted for synthetic parameter screening. Response Surface Methodology (RSM) helps identify interactions between variables (e.g., bromination efficiency vs. fluorination time) .

Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved to confirm regiochemical purity?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling patterns and assign substituent positions.
  • LC-MS/MS : Detect trace regioisomers (e.g., 4-bromo vs. 5-bromo isomers) via fragmentation patterns.
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives (e.g., free base vs. HCl salt).
    Cross-reference with synthetic intermediates ( used HPLC to compare with authentic samples) .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting reactivity or biological activity?

  • Methodological Answer :
  • DFT calculations : Model electrophilic aromatic substitution to predict bromo/fluoro orientation (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. highlights similar benzoate derivatives for antimicrobial applications, suggesting docking studies for mechanism-of-action hypotheses .

Q. How can impurities (e.g., dehalogenated by-products) be quantified and mitigated during scale-up?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Quantify impurities at ≥0.1% levels.
  • Purification : Use recrystallization (ethanol/water) or preparative HPLC (C18 column).
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time. emphasizes rigorous testing for process consistency .

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